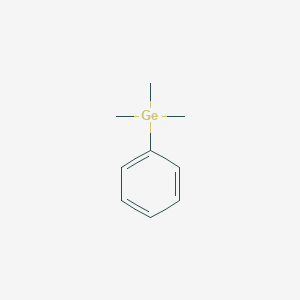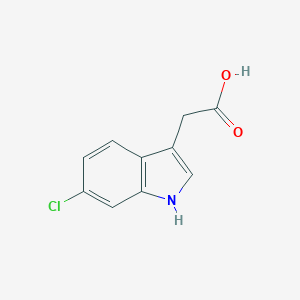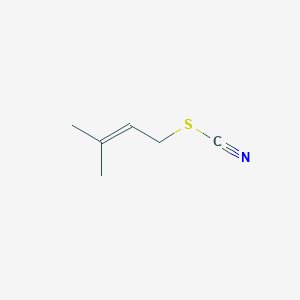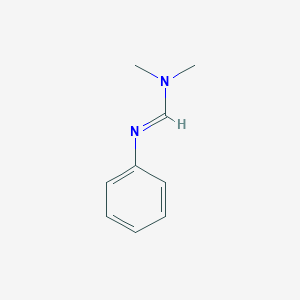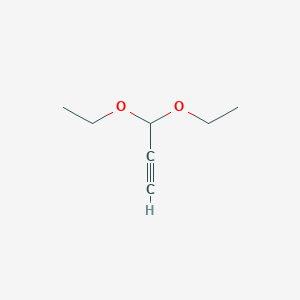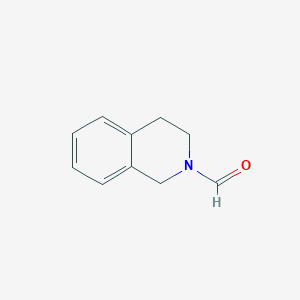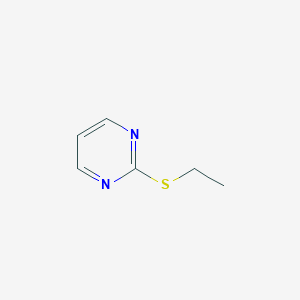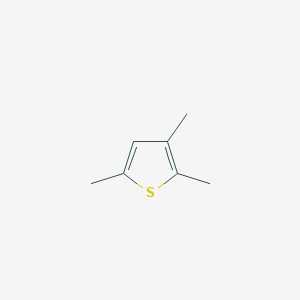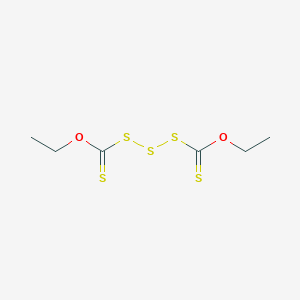
Bisethylxanthate trisulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisethylxanthate trisulfide (BET) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BET is a trisulfide derivative of ethylxanthate, which is commonly used in the mining industry as a flotation agent. BET has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
Bisethylxanthate trisulfide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Bisethylxanthate trisulfide has also been found to have antioxidant properties and has been shown to protect against oxidative stress in various cell types. Additionally, Bisethylxanthate trisulfide has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of Bisethylxanthate trisulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bisethylxanthate trisulfide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Bisethylxanthate trisulfide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. Additionally, Bisethylxanthate trisulfide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer.
Effets Biochimiques Et Physiologiques
Bisethylxanthate trisulfide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Bisethylxanthate trisulfide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types. Additionally, Bisethylxanthate trisulfide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bisethylxanthate trisulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, Bisethylxanthate trisulfide has some limitations for lab experiments. It is a reactive compound that can undergo oxidation and other chemical reactions, which can complicate its use in certain assays. Additionally, Bisethylxanthate trisulfide can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Bisethylxanthate trisulfide. One area of interest is the development of Bisethylxanthate trisulfide-based drugs for the treatment of inflammatory diseases and cancer. Bisethylxanthate trisulfide has also been proposed as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of Bisethylxanthate trisulfide and to identify its molecular targets. Finally, Bisethylxanthate trisulfide could be used as a tool compound to study the role of HDACs in gene expression and cancer.
Méthodes De Synthèse
Bisethylxanthate trisulfide can be synthesized by reacting ethylxanthate with sulfur in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography. The purified Bisethylxanthate trisulfide can then be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
1851-77-0 |
|---|---|
Nom du produit |
Bisethylxanthate trisulfide |
Formule moléculaire |
C6H10O2S5 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
Clé InChI |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
SMILES canonique |
CCOC(=S)SSSC(=S)OCC |
Autres numéros CAS |
1851-77-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
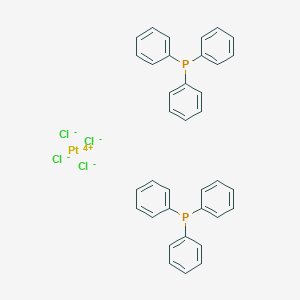
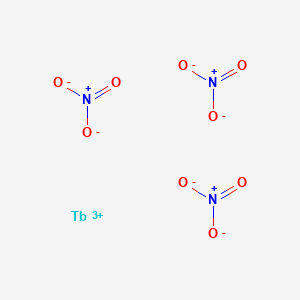
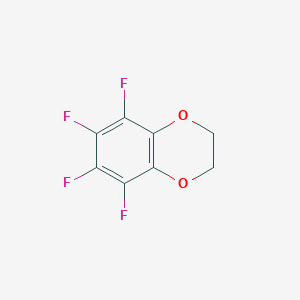
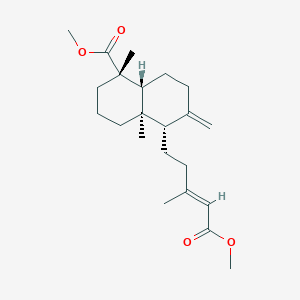
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
